(2,6-Dibromopyridin-3-yl)methanol
Overview
Description
(2,6-Dibromopyridin-3-yl)methanol, also known as DBM, is a chemical compound that has been studied for its potential applications in research and laboratory experiments. DBM is a water-soluble organic compound with a molecular weight of 287.09 g/mol and is composed of two bromine atoms, two oxygen atoms, one nitrogen atom, and one carbon atom. DBM is a colorless solid at room temperature and has a melting point of approximately 150°C.
Scientific Research Applications
Synthesis of Complex Molecules
(2,6-Dibromopyridin-3-yl)methanol plays a crucial role in the synthesis of complex molecules, serving as a precursor in various chemical reactions. For instance, it has been used in the synthesis of 4-Hydroxy-2,6-di(pyrazol-1-yl)pyridine, a compound that forms complex salts with iron(II), exhibiting interesting spin state behavior. These salts have been investigated for their spin-transition properties, which are significant in materials science for applications like sensors and memory devices (Cook & Halcrow, 2015).
Catalysis
The compound has found applications in catalysis, particularly in the synthesis of mono-arylpyridyl bromides, which are key intermediates in generating bioactive compounds. A study demonstrated the use of a palladacycle catalyst in efficiently synthesizing these intermediates from 3,5-dibromopyridine, highlighting the utility of this compound derivatives in pharmaceutical synthesis (Zhang et al., 2007).
Photocatalytic Water Reduction
In the realm of renewable energy, derivatives of this compound have been used in the synthesis of ligands for photocatalytic water reduction. This application is critical for developing sustainable methods to produce hydrogen, a clean energy carrier. Research on complexes formed with these ligands has shown promising catalytic activity in water, marking an important step towards efficient and environmentally friendly hydrogen production technologies (Bachmann et al., 2013).
Material Science
Furthermore, this compound derivatives have been explored in material science, particularly in the formation of metal-organic frameworks (MOFs) and coordination polymers. These materials have a wide range of applications, from catalysis to gas storage, due to their unique structural properties. Studies have shown that the coordination chemistry of related ligands with transition metals leads to the formation of structures with significant potential in various applications (Telfer et al., 2008).
Safety and Hazards
The safety information for “(2,6-Dibromopyridin-3-yl)methanol” indicates that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, fumes, gas, mist, vapors, or spray, and washing thoroughly after handling .
Properties
IUPAC Name |
(2,6-dibromopyridin-3-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2NO/c7-5-2-1-4(3-10)6(8)9-5/h1-2,10H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQMAYLHEFKJFQN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1CO)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80361247 | |
Record name | (2,6-dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55483-88-0 | |
Record name | (2,6-dibromopyridin-3-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80361247 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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